1-Chloro-6-fluorohexane

Vue d'ensemble

Description

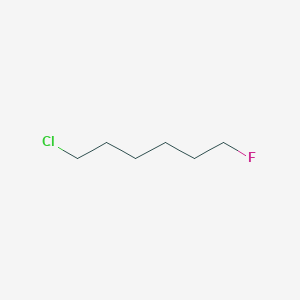

1-Chloro-6-fluorohexane is a fluorochloroalkane with the chemical formula C6H11ClF . This compound is characterized by the presence of both chlorine and fluorine atoms attached to a hexane backbone. It is a versatile compound with applications in various fields, including industrial, medical, and scientific research .

Synthetic Routes and Reaction Conditions:

Halogenation: The synthesis of this compound typically involves the halogenation of hexane. This process can be carried out by reacting hexane with chlorine and fluorine under controlled conditions. The reaction is usually performed in the presence of a catalyst to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to ensure high yield and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions where the chlorine or fluorine atom is replaced by another atom or group. These reactions are typically carried out using nucleophiles such as hydroxide ions or amines.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, it can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

Elimination Reactions: this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophiles: Hydroxide ions, amines.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Potassium tert-butoxide, sodium ethoxide.

Major Products:

Substitution Products: Alcohols, amines.

Oxidation Products: Carboxylic acids, ketones.

Elimination Products: Alkenes.

Applications De Recherche Scientifique

Medicinal Chemistry

Fluorine's Role in Drug Design

Fluorinated compounds have gained prominence in medicinal chemistry due to their ability to enhance the pharmacological properties of drug candidates. The presence of fluorine can improve metabolic stability, increase lipophilicity, and alter the binding affinity of compounds to biological targets. Specifically, 1-chloro-6-fluorohexane has been investigated for its potential as a building block in the synthesis of bioactive molecules.

Case Study: Anticancer Agents

Research has shown that fluorinated analogs can exhibit enhanced anticancer activity. For example, studies involving this compound have demonstrated its utility in synthesizing fluorinated derivatives that selectively inhibit cancer cell proliferation. In one study, a series of fluorinated benzothiazole derivatives were synthesized using this compound as a precursor, leading to compounds with significant antitumor activity against specific cancer cell lines .

Synthetic Organic Chemistry

Reagent in Coupling Reactions

this compound serves as a versatile reagent in various coupling reactions. It has been utilized in nickel-catalyzed coupling reactions with aryl Grignard reagents, where it selectively participates in C–F bond cleavage under specific conditions. This selectivity allows for the formation of complex organic structures while minimizing side reactions .

Table: Comparison of Reaction Conditions

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Nickel-catalyzed coupling | Ni(cod)₂ | THF, 25°C | 93 |

| Grignard reaction | - | Anhydrous conditions | Variable |

| Halogen exchange reactions | Various | Varies by substrate | High |

Polymer Science

Fluorinated Polymers

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance the thermal stability and chemical resistance of the resulting materials. Fluorinated polymers are known for their hydrophobic properties and are used in applications such as coatings and membranes.

Case Study: Synthesis of Fluorinated Polymers

In a recent study, researchers synthesized fluorinated polyurethanes using this compound as a comonomer. These materials exhibited improved mechanical properties and resistance to solvents compared to their non-fluorinated counterparts, making them suitable for demanding applications in the automotive and aerospace industries .

Environmental Considerations

While this compound has many beneficial applications, it is essential to consider its environmental impact. Halogenated compounds can contribute to environmental pollution if not handled properly. Research continues into safer alternatives and methods for minimizing waste during its synthesis and application.

Mécanisme D'action

The mechanism of action of 1-Chloro-6-fluorohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including enzyme inhibition and modulation of receptor activity .

Comparaison Avec Des Composés Similaires

1-Chloro-6-fluorohexane can be compared with other similar compounds such as:

Hexane, 1-fluoro-: This compound has a similar structure but lacks the chlorine atom.

Hexane, 1-chloro-: This compound contains a chlorine atom but lacks fluorine.

Uniqueness: The presence of both chlorine and fluorine atoms in this compound imparts unique chemical properties to the compound. The combination of these halogens enhances its reactivity and makes it suitable for a wide range of applications in different fields .

Activité Biologique

1-Chloro-6-fluorohexane is a halogenated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article delves into its biological activity, examining its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C6H12ClF) features a six-carbon chain with a chlorine atom at the first position and a fluorine atom at the sixth position. The presence of these halogens significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

1. Metabolic Stability

Fluorinated compounds often exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. The C–F bond is more resistant to oxidative metabolism than the C–H bond, which can lead to improved bioavailability. This property is crucial for compounds intended for pharmaceutical use, as it can prolong their therapeutic effects .

2. Reactivity in Synthetic Applications

this compound has been utilized in various synthetic reactions, particularly in nickel-catalyzed cross-coupling reactions. Studies indicate that it reacts preferentially at the C(sp3)–F bond rather than the C(sp3)–Cl bond, highlighting its utility in generating complex organic molecules . This selectivity is important for developing new compounds with desired biological activities.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines. For instance, when tested in combination with other reagents, it has shown efficacy in inhibiting cell proliferation in certain cancer models . Further research is needed to quantify these effects and elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities of Fluorinated Compounds

Propriétés

IUPAC Name |

1-chloro-6-fluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClF/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASMVDMHYMZBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165787 | |

| Record name | Hexane, 1-chloro-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1550-09-0 | |

| Record name | 1-Chloro-6-fluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-chloro-6-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001550090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro-6-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.